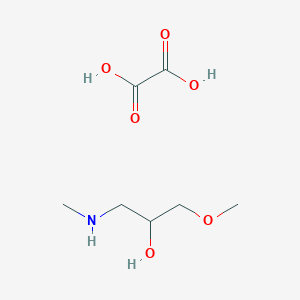
(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a useful research compound. Its molecular formula is C7H15NO6 and its molecular weight is 209.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methylation of Functionalized Amines
Research by Oku et al. (2004) explores the chemoselective methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method significantly improves the chemoselectivity of N-methylation, with certain catalysts achieving up to 94% selectivity at 86% conversion. This approach is applicable to the synthesis of N-methylated amino alcohols and diamines, highlighting the importance of the hydroxy group in amino alcohols for high reactivity and selectivity (Oku, Arita, Tsuneki, & Ikariya, 2004).
Atmospheric Chemistry of Oxalic Acid
Martinelango et al. (2007) discuss the atmospheric production of oxalic acid/oxalate in the Tampa Bay airshed, emphasizing its role as the dominant dicarboxylic acid in non-urban and marine atmospheres. The study provides insights into the sources and formation pathways of oxalic acid in the atmosphere, crucial for understanding atmospheric chemistry and pollution dynamics (Martinelango, Dasgupta, & Al-Horr, 2007).
Photolabile Protecting Group for Amines
Yueh et al. (2015) developed a photolabile protecting group for amines optimized for flow chemistry. This innovation facilitates the protection and deprotection of a variety of amines under continuous-flow conditions, indicating the potential of this approach for scalable and efficient synthesis processes (Yueh, Voevodin, & Beeler, 2015).
Catalytic Oxofunctionalizations of Hydrocarbons
Lyakin et al. (2015) investigated the catalytic oxofunctionalizations of hydrocarbons mediated by biomimetic ferric complexes, demonstrating the detection of elusive FeV═O intermediates. This research provides a foundation for developing selective catalytic processes for hydrocarbon functionalization, a key area in green chemistry and sustainable industrial processes (Lyakin, Zima, Samsonenko, Bryliakov, & Talsi, 2015).
Adsorbents for Wastewater Pollutants
Martins, de Toledo, and Petri (2017) explored the use of hydroxypropyl methylcellulose-based aerogels as adsorbents for wastewater pollutants. The study highlights the potential of these aerogels for efficient pollutant removal from wastewater, contributing to advancements in water treatment technologies (Martins, de Toledo, & Petri, 2017).
Propriétés
IUPAC Name |
1-methoxy-3-(methylamino)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.C2H2O4/c1-6-3-5(7)4-8-2;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPPYKVAWWNTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)


![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)



![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)

